molecular formula C12H8N2O B13871993 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile CAS No. 790659-87-9

6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B13871993
CAS No.: 790659-87-9
M. Wt: 196.20 g/mol
InChI Key: SWYQTZLXGNDADT-UHFFFAOYSA-N
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Description

6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a nitrile group in the structure adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fully saturated pyridines, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and nitrile groups enhances its reactivity and potential for forming diverse derivatives with various applications .

Properties

CAS No.

790659-87-9

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6-oxo-5-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-7-9-6-11(12(15)14-8-9)10-4-2-1-3-5-10/h1-6,8H,(H,14,15)

InChI Key

SWYQTZLXGNDADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CNC2=O)C#N

Origin of Product

United States

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